molecular formula C10H11NO B118039 3-(2-methylphenyl)prop-2-enamide CAS No. 146669-23-0

3-(2-methylphenyl)prop-2-enamide

Cat. No.: B118039
CAS No.: 146669-23-0
M. Wt: 161.20 g/mol
InChI Key: GLJWZMYXVRYLPB-VOTSOKGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: U 77863 was originally isolated from a fermentation beer of Streptomyces griseoluteus. The synthesis of U 77863 involves the reaction of o-methyl cinnamic acid with ammonia or an amine under specific conditions to form the amide bond .

Industrial Production Methods: Industrial production of U 77863 can be achieved through large-scale fermentation processes using Streptomyces griseoluteus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: U 77863 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

U 77863 has several scientific research applications, including:

    Chemistry: Used as a lead compound for developing new anti-invasive and anti-metastatic drugs.

    Biology: Studied for its effects on inhibiting cancer cell invasion and metastasis.

    Medicine: Potential therapeutic agent for treating cancers, particularly malignant melanoma.

    Industry: Potential use in the development of novel pharmaceuticals

Mechanism of Action

U 77863 exerts its effects by inhibiting the invasion and metastasis of cancer cells. It does so by interfering with the extravasation process of tumor cells, which is the movement of cells out of the blood vessels into surrounding tissues. This inhibition is achieved without affecting the growth rates or clonogenic potential of the cancer cells .

Comparison with Similar Compounds

Uniqueness: U 77863 stands out due to its specific anti-invasive and anti-metastatic effects, which are not commonly observed in other cinnamoyl compounds. This makes it a promising candidate for developing new cancer therapies .

Properties

CAS No.

146669-23-0

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(E)-3-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3,(H2,11,12)/b7-6+

InChI Key

GLJWZMYXVRYLPB-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)N

SMILES

CC1=CC=CC=C1C=CC(=O)N

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)N

Synonyms

trans-3-(2'-methylphenyl)-2-propene-1-carboxamide
U 77863
U-77863

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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